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Abstract

This technical guide provides a comprehensive overview of 4-Formyl-3-methylbenzonitrile
(CAS No: 27609-91-2), a substituted aromatic nitrile of significant interest in synthetic

chemistry. The document details its chemical structure, physicochemical properties, and

spectroscopic data. While specific synthesis protocols for this isomer are not widely published,

this guide outlines a logical, field-proven synthetic approach based on analogous chemical

transformations. The primary documented application of this compound is as a key

intermediate in the preparation of aryl methylene rubrolide compounds, which have

demonstrated potential as agrochemical herbicides[1]. Furthermore, as a member of the

benzonitrile class, it represents a versatile scaffold with potential applications in medicinal

chemistry and materials science, areas where benzonitrile derivatives are frequently employed

for their unique electronic and steric properties[2].

Compound Identification and Structure
The unambiguous identification of a chemical entity is foundational for research and

development. 4-Formyl-3-methylbenzonitrile is a disubstituted benzonitrile featuring a formyl

(-CHO) and a methyl (-CH₃) group on the benzene ring.

IUPAC Name: 4-formyl-3-methylbenzonitrile[1][3][4] CAS Number: 27609-91-2[1][4][5][6]

Molecular Formula: C₉H₇NO[1][3][4] Molecular Weight: 145.16 g/mol [5][7]
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The structural arrangement, with the formyl group para to the nitrile and the methyl group meta,

dictates its chemical reactivity and potential for further functionalization.

Chemical Structure:

Canonical SMILES:CC1=C(C=CC(=C1)C#N)C=O[1][3] InChI:InChI=1S/C9H7NO/c1-7-4-8(5-

10)2-3-9(7)6-11/h2-4,6H,1H3[3][4] InChIKey:GVWRWNKPXVHRPJ-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is critical for

its application in synthesis, purification, and characterization.

Physicochemical Data
The following table summarizes the known physical and handling properties of 4-Formyl-3-
methylbenzonitrile.

Property Value Source(s)

Physical Form Solid or Semi-solid [5]

Purity ≥97% [5]

Storage Temperature 2-8°C, under inert atmosphere [5][6]

XLogP (Predicted) 1.5 [3]

Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://buildingblock.bocsci.com/product/4-formyl-3-methylbenzonitrile-cas-27609-91-2-397434.html
https://pubchemlite.lcsb.uni.lu/e/compound/10909695
https://pubchemlite.lcsb.uni.lu/e/compound/10909695
https://fluorochem.co.uk/product/F214344/
https://pubchemlite.lcsb.uni.lu/e/compound/10909695
https://www.benchchem.com/product/b2359208?utm_src=pdf-body
https://www.benchchem.com/product/b2359208?utm_src=pdf-body
https://www.sigmaaldrich.com/KR/ko/product/ambeedinc/ambh2d6f8b34?context=bbe
https://www.sigmaaldrich.com/KR/ko/product/ambeedinc/ambh2d6f8b34?context=bbe
https://www.sigmaaldrich.com/KR/ko/product/ambeedinc/ambh2d6f8b34?context=bbe
https://www.bldpharm.com/products/27609-91-2.html
https://pubchemlite.lcsb.uni.lu/e/compound/10909695
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2359208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed experimental spectroscopic data for this specific isomer is not readily available in the

cited literature. However, predictions and expected characteristic signals can be inferred from

its structure.

Mass Spectrometry: High-resolution mass spectrometry is essential for confirming the

elemental composition. Predicted collision cross-section (CCS) values provide an additional

layer of structural verification.

Adduct m/z (Predicted) Predicted CCS (Å²)

[M+H]⁺ 146.06004 128.5

[M+Na]⁺ 168.04198 140.1

[M-H]⁻ 144.04548 132.6

[M]⁺ 145.05221 124.8

(Data sourced from

PubChemLite predictions)[3]

Infrared (IR) Spectroscopy (Expected):

C≡N stretch: A strong, sharp absorption band is expected around 2220-2240 cm⁻¹.

C=O stretch: A strong absorption band characteristic of an aromatic aldehyde is expected

around 1690-1710 cm⁻¹.

C-H stretch (aldehyde): Two weak bands are anticipated near 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic C=C stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected):

¹H NMR:

An aldehyde proton singlet (-CHO) is expected to appear far downfield, typically between

δ 9.8-10.5 ppm.
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Aromatic protons would appear as multiplets or doublets in the δ 7.5-8.0 ppm range.

A methyl proton singlet (-CH₃) would appear upfield, likely around δ 2.3-2.6 ppm.

¹³C NMR:

The aldehyde carbon (-CHO) is expected around δ 190-195 ppm.

The nitrile carbon (-C≡N) is expected around δ 117-120 ppm.

Aromatic carbons would appear in the δ 125-145 ppm range.

The methyl carbon (-CH₃) would be found upfield, around δ 15-20 ppm.

Synthesis and Manufacturing
While a specific, peer-reviewed synthesis for 4-Formyl-3-methylbenzonitrile is not detailed in

the provided search results, a robust and industrially scalable pathway can be designed based

on well-established transformations used for analogous structures, such as 4-formyl-3-

methoxybenzonitrile[8][9]. The most logical approach involves the selective benzylic

bromination of 3,4-dimethylbenzonitrile followed by hydrolysis.

Proposed Synthetic Workflow
The transformation leverages the relative stability of the benzylic radical at the 4-position, which

is para to the electron-withdrawing nitrile group, facilitating selective bromination.

3,4-Dimethylbenzonitrile
(Starting Material) Benzylic BrominationN-Bromosuccinimide (NBS)

AIBN, CCl4, Reflux

3-Methyl-4-(dibromomethyl)benzonitrile
(Intermediate) Aqueous HydrolysisSodium Bicarbonate (aq)

or Silver Nitrate (aq)
Ethanol/Water, Reflux

4-Formyl-3-methylbenzonitrile
(Final Product)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-Formyl-3-methylbenzonitrile.

Experimental Protocol (Exemplary)
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This protocol is a model based on analogous reactions and should be optimized for safety and

yield in a laboratory setting.

Step 1: Synthesis of 3-Methyl-4-(dibromomethyl)benzonitrile

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add

3,4-dimethylbenzonitrile (1.0 eq.).

Reagents: Add N-bromosuccinimide (NBS, 2.1 eq.) and a catalytic amount of a radical

initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.).

Solvent: Suspend the reagents in a suitable anhydrous solvent, such as carbon tetrachloride

(CCl₄) or chlorobenzene.

Reaction: Heat the mixture to reflux. The reaction progress should be monitored by TLC or

GC-MS. Causality: The use of NBS and a radical initiator is a standard method (Wohl-Ziegler

reaction) for selectively brominating the benzylic position of a toluene derivative without

affecting the aromatic ring.

Workup: Once the starting material is consumed, cool the reaction mixture to room

temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium

thiosulfate solution to quench any remaining bromine, followed by a water wash.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure. The crude dibrominated intermediate can be purified by

crystallization or used directly in the next step.

Step 2: Hydrolysis to 4-Formyl-3-methylbenzonitrile

Setup: Dissolve the crude 3-methyl-4-(dibromomethyl)benzonitrile intermediate (1.0 eq.) in a

solvent mixture such as ethanol and water.

Hydrolysis Reagent: Add an aqueous solution of a mild base like sodium bicarbonate

(NaHCO₃, >2.0 eq.) or silver nitrate (AgNO₃)[8][9]. Causality: The hydrolysis of the geminal

dibromide proceeds via an unstable diol intermediate which rapidly eliminates water to form

the stable aldehyde. Silver nitrate can be used to facilitate the reaction by precipitating silver

bromide.
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Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the intermediate is

consumed.

Workup: Cool the reaction mixture. If a base was used, neutralize with dilute acid. Extract the

product into an organic solvent like ethyl acetate or dichloromethane.

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The final product, 4-Formyl-3-
methylbenzonitrile, can be purified by column chromatography on silica gel or by

recrystallization.

Chemical Reactivity and Applications
The utility of 4-Formyl-3-methylbenzonitrile stems from its two reactive functional groups,

which can be addressed with high selectivity.

Primary Application: Agrochemical Synthesis
The principal documented use of this compound is as a precursor for a class of agrochemical

herbicides known as aryl methylene rubrolides[1]. This synthesis leverages the reactivity of the

aldehyde group, likely through a condensation reaction.

4-Formyl-3-methylbenzonitrile

Condensation Reaction
(e.g., Knoevenagel)

Rubrolide Precursor
(e.g., Active Methylene Compound)

Aryl Methylene Rubrolide
(Herbicide)

Click to download full resolution via product page

Caption: Role as a key building block in herbicide synthesis.

General Reactivity and Potential in Drug Development
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Aldehyde Group: The formyl group is a versatile handle for C-C bond formation (e.g., Wittig,

Grignard, aldol reactions) and C-N bond formation (reductive amination, imine formation).

This allows for the straightforward introduction of diverse side chains.

Nitrile Group: The cyano group is a bioisostere for various functionalities and can act as a

hydrogen bond acceptor. It can be hydrolyzed to a carboxylic acid, reduced to a primary

amine, or used in cycloaddition reactions.

Medicinal Chemistry Context: Benzonitrile derivatives are prevalent in drug development and

have been investigated as inhibitors of kinases, tubulin polymerization, and viral entry[2]. The

specific substitution pattern of 4-Formyl-3-methylbenzonitrile makes it an attractive starting

point for generating libraries of novel small molecules for screening against various biological

targets.

Safety and Handling
Proper safety protocols are mandatory when handling any chemical intermediate.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-

8°C) under an inert atmosphere to prevent oxidation of the aldehyde group[5][6].

Hazards: Specific GHS hazard classifications for 4-Formyl-3-methylbenzonitrile (CAS

27609-91-2) are not provided in the search results. However, the isomeric compound 3-

formyl-4-methylbenzonitrile (CAS 27613-39-4) is classified as harmful if swallowed, in

contact with skin, or if inhaled, and causes skin and serious eye irritation[7]. It is prudent to

handle 4-Formyl-3-methylbenzonitrile with similar precautions, including the use of

personal protective equipment (gloves, safety glasses, lab coat) and working in a well-

ventilated fume hood.

Conclusion
4-Formyl-3-methylbenzonitrile is a valuable bifunctional aromatic compound. While its

primary documented application lies in the synthesis of agrochemicals, its structural motifs—a

reactive aldehyde and a stable, electronically versatile nitrile—position it as a useful building

block for broader applications in medicinal chemistry and materials science. The synthetic

pathway outlined in this guide provides a reliable foundation for its laboratory-scale

preparation, enabling further exploration of its chemical potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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